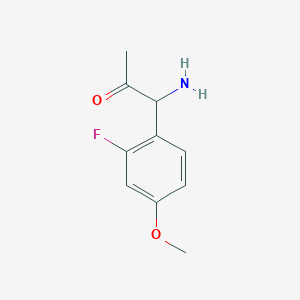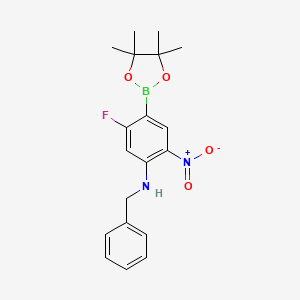
N-Benzyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a fluorine atom, a nitro group, and a boronic ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a multi-step process. One common method starts with the reaction of 2-nitrobenzene boronic acid with N-benzylamine under acidic conditions to form 2-N-benzylamino-3-nitrophenylboronic acid. This intermediate is then reacted with pinacol ester to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the fluorine atom can yield various substituted derivatives .
Applications De Recherche Scientifique
N-Benzyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various coupling reactions.
Biology: The compound’s derivatives may have potential biological activities and can be used in the development of new pharmaceuticals.
Medicine: It can be used in the synthesis of drug candidates and in medicinal chemistry research.
Mécanisme D'action
The mechanism of action of N-Benzyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The boronic ester group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various organic halides. The nitro group can undergo reduction to form an amine, which can further react with other functional groups. The fluorine atom can enhance the compound’s stability and reactivity by influencing the electronic properties of the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound shares the boronic ester group but lacks the nitro and fluorine groups.
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: This compound has a similar boronic ester group and fluorine atom but differs in the presence of a butanamide group.
Uniqueness
N-Benzyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. The presence of the fluorine atom enhances its stability and reactivity, while the nitro group provides additional sites for chemical modification .
Propriétés
Formule moléculaire |
C19H22BFN2O4 |
|---|---|
Poids moléculaire |
372.2 g/mol |
Nom IUPAC |
N-benzyl-5-fluoro-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C19H22BFN2O4/c1-18(2)19(3,4)27-20(26-18)14-10-17(23(24)25)16(11-15(14)21)22-12-13-8-6-5-7-9-13/h5-11,22H,12H2,1-4H3 |
Clé InChI |
UWDTVQAGQVRSED-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)NCC3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


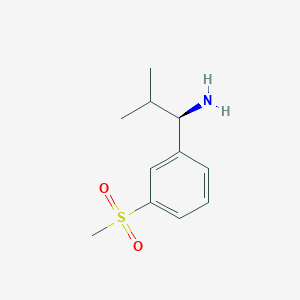
![7-(Trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylic acid](/img/structure/B13048083.png)
![Methyl (S)-2,6-difluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate](/img/structure/B13048103.png)

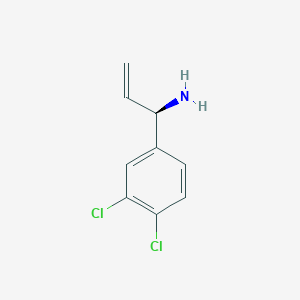
![4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-YL)morpholine](/img/structure/B13048115.png)
![(2s)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol](/img/structure/B13048119.png)


![Methyl 5-Benzyl-1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylate](/img/structure/B13048151.png)
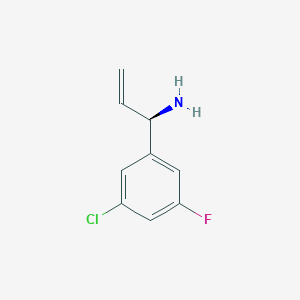

![(Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13048157.png)
